2-Chloro-5,6-diphenylpyridine-3-carbonitrile

Beschreibung

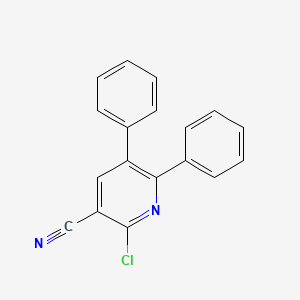

2-Chloro-5,6-diphenylpyridine-3-carbonitrile is a substituted pyridine derivative featuring a chloro group at position 2, phenyl groups at positions 5 and 6, and a cyano group at position 3. Pyridine derivatives with halogen, aryl, and nitrile substituents are of significant interest in medicinal chemistry and materials science due to their electronic diversity, steric effects, and capacity for π-π interactions .

Eigenschaften

IUPAC Name |

2-chloro-5,6-diphenylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11ClN2/c19-18-15(12-20)11-16(13-7-3-1-4-8-13)17(21-18)14-9-5-2-6-10-14/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDEOLWQRKGNJCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(C(=C2)C#N)Cl)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5,6-diphenylpyridine-3-carbonitrile typically involves the reaction of 2-chloronicotinonitrile with benzene derivatives under specific conditions . One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of 2-chloronicotinonitrile with phenylboronic acid in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-5,6-diphenylpyridine-3-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.

Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like THF or DMF are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridines, while coupling reactions can produce biaryl derivatives .

Wissenschaftliche Forschungsanwendungen

2-Chloro-5,6-diphenylpyridine-3-carbonitrile has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Chloro-5,6-diphenylpyridine-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways . The exact molecular targets and pathways involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Group Comparisons

Key Observations:

Substituent Effects on Reactivity: The chloro group at position 2 (pyridine) or 3 (pyridazine) introduces electron-withdrawing effects, enhancing electrophilic substitution resistance compared to amino groups (electron-donating) in the 2-amino analog .

Spectral Data Trends: In 2-amino-4,6-diphenylpyridine-3-carbonitrile, the NH₂ protons resonate at δ 5.48 ppm, while aromatic protons appear between δ 6.98–8.26 ppm due to deshielding by electron-withdrawing groups . Chloro-substituted analogs would exhibit upfield shifts for adjacent protons due to the inductive effect of Cl .

Applications: Bioactive Heterocycles: The amino-substituted derivative () is synthesized for bioactive molecule development, suggesting that chloro-diphenyl analogs may similarly serve as intermediates in drug discovery . Coordination Chemistry: Pyridazine derivatives like 3-chloro-5,6-diphenylpyridazine-4-carbonitrile are explored as ligands for transition-metal complexes, leveraging their nitrogen-rich framework .

Physicochemical Properties and Computational Insights

Table 2: Calculated and Experimental Properties

| Compound Name | XLogP3 | Topological Polar Surface Area (Ų) | Molecular Complexity |

|---|---|---|---|

| 2-Chloro-5,6-difluoronicotinonitrile | Not reported | 49.6 (estimated) | 379 |

| 3-Chloro-5,6-diphenylpyridazine-4-carbonitrile | 3.8 | 49.6 | 379 |

| 2-Amino-4,6-diphenylpyridine-3-carbonitrile | Not reported | 62.2 (calculated) | 414 |

Key Findings:

- Lipophilicity (XLogP3): Chloro and phenyl substituents increase hydrophobicity, as seen in the pyridazine derivative (XLogP3 = 3.8), compared to smaller substituents like fluorine .

- Polar Surface Area: The cyano group contributes significantly to polar surface area (~49–62 Ų), influencing solubility and bioavailability .

Biologische Aktivität

2-Chloro-5,6-diphenylpyridine-3-carbonitrile is a synthetic compound with significant potential in biological applications, particularly in the fields of antimicrobial and anticancer research. Its unique structural features, including a chloro substituent and diphenyl groups, contribute to its diverse biological activities.

- Molecular Formula : C18H11ClN2

- Molecular Weight : 290.75 g/mol

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloronicotinonitrile with various benzene derivatives under controlled conditions. This allows for the formation of the desired compound through substitution reactions and coupling techniques .

Antimicrobial Properties

Research has demonstrated that this compound exhibits notable antimicrobial activity. In a study assessing various derivatives of pyridine compounds, it was found that this compound effectively inhibits the growth of several pathogenic microorganisms.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 μM |

| Staphylococcus aureus | 30 μM |

| Candida albicans | 40 μM |

These findings indicate that the presence of the chloro group enhances its antimicrobial efficacy compared to similar compounds lacking this substituent .

Anticancer Activity

The compound has also been investigated for its potential as an anticancer agent. In vitro studies have shown that it can induce cytotoxic effects on various cancer cell lines. For instance, a study demonstrated that this compound exhibited a significant reduction in cell viability in breast cancer cell lines, with IC50 values comparable to established chemotherapeutic agents like Doxorubicin .

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| HeLa (Cervical Cancer) | 30 |

These results suggest that the compound may act through mechanisms such as apoptosis induction or cell cycle arrest, though further mechanistic studies are needed to elucidate these pathways .

The biological activity of this compound is believed to involve interaction with specific molecular targets within cells. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes.

- Receptor Modulation : It could modulate receptor activity, affecting signaling pathways related to cell proliferation and survival.

Further research is required to clarify these mechanisms and identify specific targets .

Case Studies

Several studies have explored the biological activity of related compounds and their implications for drug development:

- Anticancer Studies : Research on similar pyridine derivatives has indicated that modifications at the carbon chain can significantly enhance cytotoxicity against cancer cells. This suggests that structural optimization could lead to more effective therapeutic agents.

- Antimicrobial Efficacy : Comparative studies with other pyridine derivatives have shown that the introduction of halogen groups can improve antimicrobial properties, supporting the hypothesis that this compound may serve as a lead compound for developing new antibiotics .

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 2-Chloro-5,6-diphenylpyridine-3-carbonitrile, and how can their efficiency be optimized?

- Answer : The compound can be synthesized via multi-step reactions, including Knövenagel condensation followed by cyclization. Traditional methods involve benzaldehyde and malononitrile in methanol with NaOH catalysis, followed by high-temperature toluene reflux . To optimize efficiency, consider microwave-assisted synthesis to reduce reaction time and solvent waste. Heterogeneous catalysts (e.g., Pd/C) can improve selectivity and yield in nucleophilic substitution steps . Solvent optimization (e.g., switching to DMF or acetonitrile) may enhance reaction kinetics.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Answer : Key techniques include:

- NMR Spectroscopy : For verifying substituent positions on the pyridine ring and phenyl groups (¹H/¹³C NMR).

- Mass Spectrometry (MS) : To confirm molecular weight and fragmentation patterns.

- Fluorescence Spectroscopy : To study photophysical properties, as phenyl substituents influence sensitivity to environmental polarity and viscosity .

- FT-IR : To identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹).

Q. How does the substitution pattern on phenyl rings affect the compound's physicochemical properties?

- Answer : Electron-withdrawing groups (e.g., -Cl, -CF₃) on phenyl rings increase electrophilicity at the pyridine core, enhancing reactivity in nucleophilic substitutions. Fluorescence intensity and Stokes shift are highly dependent on substituent electronic effects; for example, electron-donating groups (e.g., -OCH₃) may redshift emission wavelengths .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Answer : Contradictions often arise from variations in substituent patterns or assay conditions. Strategies include:

- Structure-Activity Relationship (SAR) Studies : Systematically modifying phenyl or pyridine substituents and testing against standardized biological assays (e.g., antimicrobial MIC assays) .

- Crystallographic Analysis : Resolving 3D structures to identify binding modes with targets (e.g., enzymes or DNA) .

- Replicating Studies : Using identical cell lines (e.g., HepG2 for cytotoxicity) and assay protocols to minimize variability .

Q. What experimental approaches are recommended for studying the reaction mechanisms of chloro-substituted pyridinecarbonitriles?

- Answer :

- Kinetic Isotope Effects (KIE) : To identify rate-determining steps in substitution reactions.

- Computational Modeling : DFT calculations to map energy profiles and transition states .

- Trapping Intermediates : Using quench-flow techniques to isolate reactive intermediates (e.g., Meisenheimer complexes in SNAr reactions) .

Q. How can the photophysical properties of this compound be leveraged for environmental sensing applications?

- Answer : The compound’s fluorescence is sensitive to polarity and viscosity. Experimental designs include:

- Solvatochromism Studies : Measuring emission shifts in solvents of varying polarity (e.g., hexane vs. DMSO) to calibrate sensitivity .

- Microviscosity Probes : Incorporating the compound into lipid bilayers or polymer matrices to monitor dynamic changes via time-resolved fluorescence .

Methodological Considerations

Q. What in vitro assays are suitable for evaluating the anticancer potential of this compound?

- Answer :

- MTT/PrestoBlue Assays : For cytotoxicity screening in cancer cell lines (e.g., MCF-7, A549).

- Apoptosis Markers : Flow cytometry with Annexin V/PI staining to quantify apoptotic cells.

- Molecular Docking : Predicting interactions with oncogenic targets (e.g., EGFR, PARP) using software like AutoDock .

Q. How can synthetic byproducts be minimized during large-scale preparation?

- Answer :

- Process Analytical Technology (PAT) : Real-time monitoring (e.g., in situ IR) to detect byproduct formation.

- Design of Experiments (DoE) : Optimizing temperature, stoichiometry, and catalyst loading to suppress side reactions .

Data Contradiction Analysis

Q. Why might different studies report conflicting reactivity in nucleophilic substitutions?

- Answer : Discrepancies may arise from:

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) favor SN2 mechanisms, while non-polar solvents (e.g., toluene) may stall reactivity .

- Catalyst Purity : Residual moisture in Pd/C or NaOH can alter reaction pathways.

- Substituent Electronic Effects : Meta-substituents on phenyl rings may sterically hinder attack at the pyridine’s chloro position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.